molecular formula C20H15N7O2 B2538946 5-(furan-2-yl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyrazolidine-3-carboxamide CAS No. 1239225-68-3

5-(furan-2-yl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyrazolidine-3-carboxamide

Cat. No. B2538946
CAS RN: 1239225-68-3
M. Wt: 385.387
InChI Key: HMLHCVSZIAAKRI-UHFFFAOYSA-N
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Description

The compound "5-(furan-2-yl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyrazolidine-3-carboxamide" is a heterocyclic compound that likely exhibits biological activity due to the presence of several pharmacophoric elements such as the furan ring, triazolo ring, and pyridazine moiety. These structural features are common in compounds with various therapeutic potentials.

Synthesis Analysis

The synthesis of heterocyclic compounds often involves the reaction of different ring systems with various reagents to introduce functional groups that contribute to the compound's biological activity. For instance, the synthesis of furanyl and pyranyl derivatives from silylated triazenoimidazole and triazenopyrazole compounds involves the reaction with chlorinated reagents, as seen in the preparation of tetrahydrofuran-2-yl and tetrahydropyran-2-yl derivatives . Similarly, the preparation of novel pyrazole, pyridazinone, and other derivatives from a furanone compound has been reported, which involves the use of bromophenylhydrazono as a starting material . These methods could potentially be applied or adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using spectral data and elemental analysis. The presence of a furan ring, as seen in the 8-(furan-2-yl)thiazolotriazolopyrimidine derivatives, is indicative of the potential for interaction with biological targets . The molecular structure, including the arrangement of the rings and the substituents, plays a crucial role in the compound's binding affinity and specificity towards its targets.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present. For example, the furanyl derivatives mentioned in the first paper could undergo nucleophilic substitution reactions due to the presence of an electrophilic center. The bromophenyl group in the compounds from the second paper could be involved in cross-coupling reactions, which are commonly used in the synthesis of complex heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are determined by their molecular structure. The heterocyclic compounds mentioned in the third paper did not violate Lipinski's rule of five, suggesting favorable pharmacokinetic properties such as solubility and permeability. These properties are essential for the compound's bioavailability and overall therapeutic efficacy.

Scientific Research Applications

Synthesis and Antiviral Applications

Compounds based on furan and triazole moieties have been synthesized and evaluated for their antiviral activities. For example, heterocyclic compounds based on furanone derivatives have shown promising antiviral activity against the avian influenza virus (H5N1), demonstrating significant inhibition in plaque reduction assays on Madin-Darby canine kidney cells (Flefel et al., 2012). This highlights the potential of furan-based compounds in antiviral research.

Antimicrobial Activities

Furan derivatives have been explored for their antimicrobial properties as well. For instance, some azole derivatives, starting from furan-2-carbohydrazide, have been synthesized and screened for their antimicrobial activities, displaying activity against tested microorganisms (Başoğlu et al., 2013). This indicates the relevance of furan-containing compounds in developing new antimicrobial agents.

Chemical Synthesis of Heterocyclic Compounds

The chemical versatility of compounds containing furan and triazole rings is evident in their use as intermediates for synthesizing a wide range of heterocyclic compounds. For example, enaminone derivatives incorporating a dibromobenzofuran moiety have been used as precursors for novel azines and azolotriazines, showcasing the synthetic utility of furan derivatives in creating complex heterocyclic structures (Sanad & Mekky, 2018).

properties

IUPAC Name

5-(furan-2-yl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyrazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O2/c1-12-22-25-19-8-7-15(26-27(12)19)13-4-2-5-14(10-13)21-20(28)17-11-16(23-24-17)18-6-3-9-29-18/h2-10,16-17,23-24H,11H2,1H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCUQCBJOAMBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)C4CC(NN4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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